molecular formula C35H28N2O2 B5448923 [(E)-1-(4-methylphenyl)-2-[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]ethenyl] 4-methylbenzoate

[(E)-1-(4-methylphenyl)-2-[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]ethenyl] 4-methylbenzoate

Cat. No.: B5448923
M. Wt: 508.6 g/mol
InChI Key: YZCAUPDWYMIUOS-STKMKYKTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(E)-1-(4-methylphenyl)-2-[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]ethenyl] 4-methylbenzoate is a complex organic compound with a unique structure that includes a benzimidazole core, a naphthalene moiety, and a 4-methylbenzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-1-(4-methylphenyl)-2-[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]ethenyl] 4-methylbenzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole core, followed by the introduction of the naphthalene moiety and the 4-methylbenzoate ester group. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and the use of solvents, is crucial to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[(E)-1-(4-methylphenyl)-2-[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]ethenyl] 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium catalyst), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the removal of certain functional groups

Scientific Research Applications

[(E)-1-(4-methylphenyl)-2-[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]ethenyl] 4-methylbenzoate has several scientific research applications, including:

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the mechanisms of biological processes.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [(E)-1-(4-methylphenyl)-2-[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]ethenyl] 4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

[(E)-1-(4-methylphenyl)-2-[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]ethenyl] 4-methylbenzoate can be compared with other similar compounds, such as:

    Benzimidazole derivatives: These compounds share the benzimidazole core and may have similar biological activities.

    Naphthalene derivatives: Compounds with a naphthalene moiety may exhibit similar chemical reactivity and applications.

    4-Methylbenzoate esters: These esters have comparable structural features and may be used in similar industrial applications.

Properties

IUPAC Name

[(E)-1-(4-methylphenyl)-2-[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]ethenyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H28N2O2/c1-24-14-18-27(19-15-24)33(39-35(38)28-20-16-25(2)17-21-28)22-34-36-31-12-5-6-13-32(31)37(34)23-29-10-7-9-26-8-3-4-11-30(26)29/h3-22H,23H2,1-2H3/b33-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCAUPDWYMIUOS-STKMKYKTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=CC2=NC3=CC=CC=C3N2CC4=CC=CC5=CC=CC=C54)OC(=O)C6=CC=C(C=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\C2=NC3=CC=CC=C3N2CC4=CC=CC5=CC=CC=C54)/OC(=O)C6=CC=C(C=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.